Pyridine-N-oxide

Overview

Description

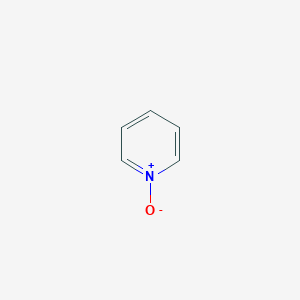

Pyridine-N-oxide (C₅H₅NO, CAS 694-59-7) is an oxidized derivative of pyridine, where the nitrogen atom is bonded to an oxygen atom, forming a polar N–O bond. Its synthesis typically involves oxidation of pyridine using peracids like peracetic acid . Structurally, this compound retains aromaticity, with bond lengths and angles slightly altered due to N-oxidation (N–O bond length: ~1.36 Å) . It is naturally produced by microbial action, as demonstrated by Burkholderia sp. MAK1, which oxidizes pyridine to this compound .

Key applications include its role as a synthetic intermediate in pharmaceuticals, a ligand in coordination chemistry, and a bioactive compound with antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-N-oxide can be synthesized through several methods, primarily involving the oxidation of pyridine. Common oxidizing agents include peracids such as peracetic acid and perbenzoic acid. Other methods involve the use of hydrogen peroxide complexes, such as urea-hydrogen peroxide, and sodium perborate . The reaction conditions typically involve mild temperatures and the presence of a catalyst, such as methylrhenium trioxide, to enhance the efficiency of the oxidation process .

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow processes using titanium silicalite catalysts and hydrogen peroxide in methanol as the solvent. This method is considered safer, greener, and more efficient compared to traditional batch reactors . The use of packed-bed microreactors allows for continuous operation and high yields of this compound .

Chemical Reactions Analysis

Types of Reactions: Pyridine-N-oxide undergoes various chemical reactions, including:

Reduction: this compound can be reduced to pyridine using reagents such as zinc and acetic acid.

Substitution: It participates in nucleophilic substitution reactions, where nucleophiles replace the oxygen atom in the N-oxide group.

Common Reagents and Conditions:

Oxidation: Gold-catalyzed intermolecular oxidation with 8-methylquinoline 1-oxide as the oxidant.

Reduction: Zinc and acetic acid for the reduction of this compound to pyridine.

Substitution: Various nucleophiles, including amines and alcohols, can react with this compound under mild conditions.

Major Products:

Oxidation: α-Acetoxy ketones from terminal alkynes.

Reduction: Pyridine from this compound.

Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

Antiviral Activity

Pyridine-N-oxide derivatives have been extensively studied for their antiviral properties. Research indicates that these compounds exhibit inhibitory effects against several viruses, including:

- Human SARS-CoV : Studies have demonstrated that this compound derivatives can inhibit the replication of SARS-CoV in cell cultures. The oxide moiety is crucial for this activity, with specific substituents affecting potency and selectivity against different viral strains .

- Feline Coronavirus (FIPV) : Similar to their effect on SARS-CoV, this compound derivatives have shown efficacy against FIPV, with some compounds demonstrating selective antiviral activity at low concentrations .

Table 1: Antiviral Efficacy of this compound Derivatives

| Compound ID | Virus Target | EC50 (mg/L) | CC50 (mg/L) | Selectivity Index |

|---|---|---|---|---|

| 155 | FIPV | 0.49 | 100 | 204 |

| 120 | SARS-CoV | 2.00 | 50 | 25 |

| JPL-32 | HIV | Not specified | Not specified | Not specified |

Medicinal Chemistry

The medicinal chemistry of this compound has revealed its potential as a scaffold for drug development. The presence of the N-oxide functional group can enhance water solubility and modify biological activity, making it a valuable component in drug design .

Case Study: HIV Inhibition

One notable study highlighted the ability of certain this compound derivatives to inhibit HIV gene expression at post-integration stages in the viral life cycle. Prolonged exposure to these compounds showed no acute toxicity in animal models, suggesting a promising therapeutic window for further development .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of complex molecules through direct arylation reactions. This method allows for efficient construction of 2-arylpyridines using palladium-catalyzed processes, showcasing the compound's utility in synthetic organic chemistry .

Table 2: Synthetic Applications of this compound

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Direct Arylation | Pd(OAc)₂, PtBu₃ | 2-Arylpyridines |

| Trifluoromethylation | TFAA with Pyridine N-Oxides | Trifluoromethylated Compounds |

| Reductive Cyclization | Various conditions | Diverse Heterocycles |

Material Science

In material science, this compound has been explored for its ability to form catenanes and other complex structures useful for cation recognition applications. The unique electronic properties of the N-oxide group facilitate the binding of cationic guests, which can be applied in sensor technologies and molecular devices .

Mechanism of Action

Pyridine-N-oxide exerts its effects primarily through its ability to act as a mild Lewis base. It can activate Lewis acidic parts of molecules, increasing the reactivity of nucleophilic parts towards electrophiles . This property is utilized in various catalytic reactions, including oxidation and substitution reactions. Additionally, this compound derivatives can inhibit enzymes such as HIV-1 reverse transcriptase, contributing to their antiviral activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridone and 2-Hydroxypyridine

Pyridone (C₅H₅NO) and its tautomer, 2-hydroxypyridine, are isosteres of pyridine-N-oxide. While pyridone shares a similar molecular weight, its hydroxyl group enables keto-enol tautomerism, which this compound lacks .

- Bioactivity : Pyridone derivatives show comparable bioactivity to this compound in kinase inhibitors but exhibit better metabolic stability .

- Metabolism: this compound is metabolized to 2-hydroxypyridine in Nocardia sp., whereas pyridine follows a distinct degradation pathway .

Table 1: Structural and Metabolic Comparison

| Property | This compound | Pyridone | 2-Hydroxypyridine |

|---|---|---|---|

| Aromaticity | Yes | Yes (tautomeric) | Yes |

| Metabolic Stability | Low | High | Moderate |

| Key Functional Group | N–O bond | C=O/C–OH | C–OH |

| Bioactivity (IC₅₀) | 19–35 μM (QSI)* | 19–35 μM (QSI)* | Not reported |

Quorum-sensing inhibition (QSI) in *P. aeruginosa .

2-Difluoromethylpyridine as a Bioisostere

2-Difluoromethylpyridine (C₆H₅F₂N) has emerged as a bioisosteric replacement for this compound in drug design.

- Structural Similarity : The CF₂H group mimics the electronic and steric profile of the N–O group .

- Biological Performance: QSI Activity: 2-Difluoromethylpyridine derivatives (e.g., compound 5) showed IC₅₀ values of 19 μM in P. aeruginosa, comparable to this compound derivatives . Anti-Biofilm Activity: Compound 5 inhibited 85% biofilm formation, outperforming this compound analogs .

Table 2: Bioisosteric Comparison (QSI Activity)

| Compound | IC₅₀ (μM) | Anti-Biofilm Inhibition (%) |

|---|---|---|

| This compound (4NPO) | 66 | 60 |

| 2-Difluoromethylpyridine (5) | 19 | 85 |

| 2-Difluoromethylpyridine (6) | 27 | 75 |

Disulfide-Containing this compound Derivatives

Natural this compound alkaloids with disulfide groups (e.g., 2-(methyldithio)this compound) exhibit potent antibacterial activity .

- Antimicrobial Activity: MICs against Mycobacterium spp. and MRSA: 0.5–8 μg/mL, superior to non-sulfur analogs . Anticancer Activity: IC₅₀ values of 0.3–1.8 μM in human cancer cell lines .

Table 3: Antimicrobial Efficacy of Disulfide Derivatives

| Compound | MIC (μg/mL) | Target Pathogens |

|---|---|---|

| 2-(Methyldithio)this compound | 0.5–4 | MRSA, Mycobacterium spp. |

| 2-[(Methylthiomethyl)dithio]this compound | 2–8 | MDR S. aureus |

| This compound (parent) | >64 | Inactive |

Nitro-Substituted Pyridine-N-Oxides

Nitro groups at ortho, meta, or para positions modulate reactivity and stability:

- Bond Lengths: The C–NO₂ bond in 3-nitrothis compound (3-NPO) elongates by 0.021 Å, increasing reactivity .

- Aromaticity: Nitration slightly enhances aromaticity (NICS(1) = -10.4 ppm for this compound vs. -10.9 ppm for 4-NO₂PyO) .

Table 4: Substituent Effects on this compound Derivatives

| Derivative | C–NO₂ Bond Length (Å) | Aromaticity (NICS(1), ppm) |

|---|---|---|

| This compound (PO) | N/A | -10.4 |

| 2-Nitrothis compound | 1.47 | -10.8 |

| 4-Nitrothis compound | 1.46 | -10.9 |

Fluorinated Pyridine Derivatives

Fluorination alters electronic properties:

Biological Activity

Pyridine-N-oxide (Pyr-N-O) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiviral properties, interactions with proteins, and potential therapeutic applications.

Overview of this compound

This compound is characterized by the presence of an oxygen atom bonded to the nitrogen atom in the pyridine ring. This modification significantly alters the chemical properties and biological activities of the compound compared to its parent pyridine structure.

This compound derivatives have been identified as promising candidates in antiviral therapy, particularly against HIV and coronaviruses. Research indicates that these compounds can inhibit HIV-1 reverse transcriptase (RT) and exhibit activity against various strains of HIV, including those resistant to existing antiretroviral therapies. The mechanism involves:

- Inhibition of Reverse Transcriptase : Some Pyr-N-O derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), blocking the enzyme's activity crucial for viral replication .

- Post-Integrational Activity : Other derivatives inhibit HIV replication at a post-integrational level, affecting gene expression and transcription processes within infected cells .

Case Studies

- HIV Inhibition : A study demonstrated that a specific Pyr-N-O derivative (JPL-32) administered to DBA/2 and hu-PBMC-SCID mice showed protective effects against HIV-induced destruction of CD4 T lymphocytes without acute toxicity .

- SARS-CoV and FIPV : Another investigation evaluated various Pyr-N-O derivatives for their inhibitory effects against feline coronavirus (FIPV) and human SARS-CoV. The results indicated significant antiviral activity, with certain compounds showing efficacy at low concentrations (higher microgram per liter range) while remaining non-toxic .

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is influenced by their chemical structure. Variations in substituents on the pyridine ring affect both potency and selectivity against different viruses. For instance:

| Compound Structure | Antiviral Activity | Specificity |

|---|---|---|

| Alkyl Substituents | Moderate | FIPV |

| Halogenated Compounds | High | SARS-CoV |

| Nitro Substituents | Variable | HIV |

This table summarizes findings from various studies that highlight how structural modifications can enhance or diminish antiviral properties.

Protein Interactions

Recent research has also explored how this compound interacts with proteins, particularly focusing on non-classical interactions that may enhance drug efficacy. For example, studies on Factor XIa inhibitors have shown that Pyr-N-O compounds can exploit unusual protein-ligand interactions, leading to potent and orally bioavailable drugs .

Q & A

Basic Research Questions

Q. What safety protocols should researchers follow when handling Pyridine-N-oxide in laboratory settings?

this compound poses risks including skin/eye irritation and toxicity. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant clothing, and safety goggles to prevent direct contact .

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.

- Storage: Keep in sealed containers away from strong oxidizers and moisture to prevent decomposition .

- Spill Management: Use inert absorbents (e.g., sand) and avoid generating dust during cleanup .

Q. How does this compound enhance reactivity in electrophilic aromatic substitution (EAS) compared to pyridine?

The N-oxide group increases electron density in the aromatic ring via resonance, directing electrophiles to specific positions (e.g., para and meta). For nitration:

- Mechanism: React with HNO₃/H₂SO₄ to form 4-nitro derivatives. If the 4-position is blocked, substitution occurs at the 6-position .

- Experimental Design: Monitor reaction progress using TLC or HPLC. Optimize solvent choice (e.g., polar aprotic solvents) and temperature (typically 0–25°C) .

Q. What methods are used to synthesize this compound derivatives for pharmaceutical applications?

Common methods include:

- Oxidation: Treat pyridine with peracids (e.g., peracetic acid) under reflux .

- Functionalization: Introduce substituents via nucleophilic substitution or metal-catalyzed cross-coupling .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Conflicting data (e.g., NMR shifts, fluorescence spectra) may arise from solvent effects or tautomerism. Strategies include:

- Comparative Analysis: Cross-validate with computational models (DFT for electronic structure) .

- Solvent Screening: Test polarity-dependent fluorescence properties (e.g., Stokes shifts in DMSO vs. water) .

- Crystallography: Resolve ambiguities using single-crystal X-ray diffraction (e.g., CCDC 2035503 for structural confirmation) .

Q. What thermodynamic parameters are critical for predicting this compound stability in reaction design?

Key parameters include:

-

Bond Dissociation Energy (BDE): The N–O bond BDE is 315 ± 10 kJ/mol, determined via calorimetry .

-

Thermal Stability: Avoid temperatures >100°C to prevent decomposition into CO, NOₓ, and other hazardous gases .

-

Table: Thermodynamic Data

Property Value Method Reference ΔfH° (formation enthalpy) -84.6 kJ/mol Combustion calorimetry N–O BDE 315 ± 10 kJ/mol Calorimetry

Q. How do host-guest interactions involving this compound inform supramolecular chemistry?

this compound binds strongly to concave hosts (e.g., isophthalamide-based macrocycles) via hydrogen bonding and dipole interactions. Applications:

- Binding Studies: Use ITC (Isothermal Titration Calorimetry) to measure association constants (Kₐ ≈ 10³–10⁴ M⁻¹) .

- Design Principles: Modify host cavity size and electron-withdrawing groups to enhance selectivity for N-oxides over halides .

Q. What advanced techniques validate the electronic effects of the N-oxide group in catalytic systems?

- Resonance Analysis: Use X-ray photoelectron spectroscopy (XPS) to quantify charge distribution changes (e.g., N 1s binding energy shifts) .

- Kinetic Studies: Compare reaction rates of this compound vs. pyridine in Pd-catalyzed coupling reactions to assess electronic contributions .

Q. Methodological Guidance

Q. How to design experiments for detecting trace this compound in environmental samples?

- Sample Preparation: Extract using solid-phase extraction (SPE) with C18 cartridges .

- Detection: Employ LC-MS/MS with a detection limit of 0.1 ppb. Use m/z 96 → 79 transition for quantification .

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Stabilization: Add radical scavengers (e.g., BHT) and store under inert gas (N₂ or Ar) .

- Monitoring: Conduct periodic FTIR analysis to check for carbonyl or NOₓ byproducts .

Properties

IUPAC Name |

1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVXOBCQQYKLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061007 | |

| Record name | Pyridine, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; [Merck Index] Brown moist crystalline solid; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Pyridine 1-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.19 [mmHg] | |

| Record name | Pyridine 1-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

694-59-7 | |

| Record name | Pyridine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91F12JJJ4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.